molecular formula C25H34N6O4 B565160 Hydroxy Acetildenafil CAS No. 147676-56-0

Hydroxy Acetildenafil

Cat. No.: B565160
CAS No.: 147676-56-0
M. Wt: 482.585
InChI Key: RZVZQPAGIOECPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Acetildenafil involves multiple steps, starting with the preparation of key intermediates. The primary synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Hydroxy Acetildenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with different functional groups and properties. These derivatives are often studied for their potential biological activities .

Scientific Research Applications

Hydroxy Acetildenafil has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of PDE-5 inhibitors in herbal products.

    Biology: Studied for its effects on cellular signaling pathways and its potential as a tool for investigating PDE-5 related mechanisms.

    Medicine: Explored for its potential therapeutic applications in treating erectile dysfunction and other conditions related to PDE-5 inhibition.

    Industry: Utilized in the development of new formulations and products aimed at enhancing male sexual function .

Mechanism of Action

Hydroxy Acetildenafil exerts its effects by inhibiting the PDE-5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow to the penis. This mechanism is similar to that of sildenafil, the active ingredient in Viagra .

Comparison with Similar Compounds

Hydroxy Acetildenafil is structurally similar to other PDE-5 inhibitors, such as:

    Sildenafil: The parent compound, known for its use in treating erectile dysfunction.

    Acetildenafil: Another analog with similar PDE-5 inhibitory activity.

    Vardenafil: A PDE-5 inhibitor with a slightly different structure and pharmacokinetic profile.

    Tadalafil: Known for its longer duration of action compared to sildenafil .

Its presence in herbal products highlights the need for careful regulation and quality control to ensure consumer safety .

Properties

IUPAC Name

5-[2-ethoxy-5-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O4/c1-4-6-19-22-23(29(3)28-19)25(34)27-24(26-22)18-15-17(7-8-21(18)35-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVZQPAGIOECPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163776
Record name Hydroxyacetildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147676-56-0
Record name Hydroxyhongdenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147676-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyacetildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyacetildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYACETILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEX06K9B10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.